molecular formula C8H11NOS B159460 1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one CAS No. 125880-06-0

1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one

Cat. No.: B159460
CAS No.: 125880-06-0
M. Wt: 169.25 g/mol
InChI Key: WYNYIDZAHLHQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one is a heterocyclic compound that contains a pyrrolidine ring with a thione group at the second position and a butenoyl group at the first position

Preparation Methods

The synthesis of 1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one can be achieved through several methods. One common approach involves the thionation of the respective lactams using phosphorus pentasulfide or Lawesson’s reagent . Another method includes the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors . These synthetic routes typically require specific reaction conditions, such as the use of organocatalysts and controlled temperatures, to ensure the successful formation of the desired product.

Chemical Reactions Analysis

1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and thione group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one can be compared with other similar compounds, such as pyrrolidine-2-thione derivatives and pyrrolidin-2-ones . These compounds share similar structural features but differ in their chemical properties and biological activities. For example, pyrrolidine-2-thione derivatives are known for their diverse biological activities, while pyrrolidin-2-ones are used in various synthetic applications . The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

125880-06-0

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-(2-sulfanylidenepyrrolidin-1-yl)but-3-en-1-one

InChI

InChI=1S/C8H11NOS/c1-2-4-7(10)9-6-3-5-8(9)11/h2H,1,3-6H2

InChI Key

WYNYIDZAHLHQED-UHFFFAOYSA-N

SMILES

C=CCC(=O)N1CCCC1=S

Canonical SMILES

C=CCC(=O)N1CCCC1=S

Synonyms

2-Pyrrolidinethione, 1-(1-oxo-3-butenyl)- (9CI)

Origin of Product

United States

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